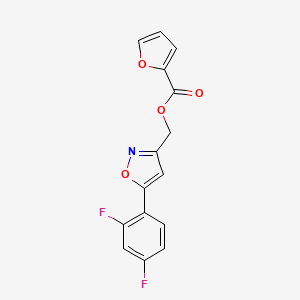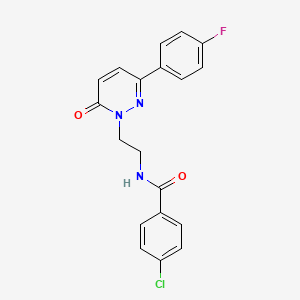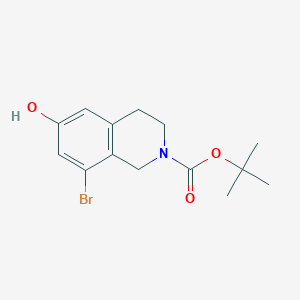
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid” is a complex organic molecule. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. This core is substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds are often synthesized using methods such as the Suzuki-Miyaura cross-coupling . This method involves the use of palladium-catalyzed carbon-carbon bond-forming reactions . Another method involves the condensation of acid anhydrides with amines, followed by intramolecular cyclization .
Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For example, compounds with a similar structure have been shown to participate in Suzuki-Miyaura cross-coupling reactions .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid, focusing on six unique fields:
Pharmaceutical Development
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid has shown potential in the development of new pharmaceutical compounds. Its unique quinoline structure is often explored for its antimicrobial and antiviral properties . Researchers are investigating its efficacy in inhibiting the growth of various pathogens, making it a promising candidate for new antibiotics and antiviral drugs .
Cancer Research
This compound is being studied for its anticancer properties . The quinoline core is known for its ability to interfere with DNA replication in cancer cells, leading to cell death. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a potential candidate for chemotherapy drugs .
Neuroprotective Agents
Research has indicated that 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid may have neuroprotective effects . It is being explored for its ability to protect neurons from oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes it a potential therapeutic agent for these conditions.
Anti-inflammatory Applications
The compound has been found to possess anti-inflammatory properties . It can inhibit the production of pro-inflammatory cytokines, which are involved in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . This makes it a valuable compound for developing new anti-inflammatory drugs.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-4-6-15-13(8-11)14(19(21)22)10-16(20-15)12-5-7-17(23-2)18(9-12)24-3/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMZOJBFPXHVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2617570.png)

![N-(2,5-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2617574.png)




![9-(4-Butoxyphenyl)-3-((2,5-difluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2617582.png)

![N-(benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2617586.png)
![7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2617588.png)
![N-[2-[[5-(Dimethylamino)pyridin-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2617589.png)
![N-(4-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2617590.png)
![Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride](/img/structure/B2617593.png)